Cyclopropylmethyl isothiocyanate chemical synthesis routes
Cyclopropylmethyl isothiocyanate chemical synthesis routes
An In-depth Technical Guide to the Chemical Synthesis of Cyclopropylmethyl Isothiocyanate
Authored by: Gemini, Senior Application Scientist
Abstract
Cyclopropylmethyl isothiocyanate is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique structural and reactive properties conferred by the cyclopropyl and isothiocyanate moieties.[1][2] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, intended for researchers and professionals in drug development and organic synthesis. We delve into the prevalent dithiocarbamate pathway, detailing the underlying reaction mechanisms, comparing various modern desulfurization reagents, and providing a field-proven experimental protocol. The focus is on causality, efficiency, and the selection of environmentally conscious and safer reagents where possible.
Introduction: The Strategic Importance of Cyclopropylmethyl Isothiocyanate
The isothiocyanate functional group (-N=C=S) is a potent electrophile and a key synthon for constructing a wide array of nitrogen- and sulfur-containing heterocycles.[3] When appended to a cyclopropylmethyl scaffold, the resulting molecule combines the reactivity of the isothiocyanate with the conformational rigidity and metabolic stability often associated with the cyclopropyl group. This makes cyclopropylmethyl isothiocyanate a desirable building block in medicinal chemistry and materials science. This guide will focus on the most reliable and scalable methods for its preparation, starting from the readily available primary amine, cyclopropylmethylamine.
Table 1: Physicochemical Properties of Cyclopropylmethyl Isothiocyanate
| Property | Value | Source |
| Molecular Formula | C₅H₇NS | [1] |
| Molecular Weight | 113.18 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [1][5] |
| Density | ~1.053 g/mL at 25 °C | |
| Refractive Index | ~1.552 (n20/D) | |
| CAS Number | 23746-34-1 (for Cyclopropylmethyl Isothiocyanate) | Note: CAS for parent Cyclopropyl Isothiocyanate is 56601-42-4[2][6][7] |
Core Synthesis Strategy: The Dithiocarbamate Pathway
The most prevalent and versatile method for synthesizing isothiocyanates proceeds from a primary amine.[8][9] This strategy avoids the use of highly toxic and hazardous reagents like thiophosgene, which, while effective, poses significant safety risks.[9][10][11] The dithiocarbamate pathway is a robust, two-stage process that is highly amenable to a wide range of substrates, including cyclopropylmethylamine.
The overall transformation is illustrated below:
Caption: General two-step synthesis of isothiocyanates.
Step 1: Formation of the Dithiocarbamate Salt
The initial step involves the reaction of cyclopropylmethylamine with carbon disulfide. The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbon of CS₂, forming a zwitterionic dithiocarbamic acid intermediate. This intermediate is unstable and is immediately deprotonated by a base (e.g., triethylamine, NaOH, K₂CO₃) to yield a stable dithiocarbamate salt.[9][12] The choice of base and solvent is critical for driving the reaction to completion and ensuring the stability of the salt for the subsequent step.
Caption: Mechanism of dithiocarbamate salt formation.
Step 2: Desulfurization of the Dithiocarbamate Salt
This is the key transformation where the dithiocarbamate salt is decomposed to the final isothiocyanate product. A variety of desulfurizing agents can be employed, each with distinct advantages in terms of reaction conditions, cost, and environmental impact. The selection of the reagent is often dictated by the substrate's sensitivity and the desired scale of the reaction.
Comparative Analysis of Desulfurization Reagents
The success of the synthesis hinges on the choice of the desulfurization agent. While classical methods exist, modern chemistry has introduced safer and more efficient alternatives.
Table 2: Comparative Overview of Common Desulfurization Reagents
| Reagent | Key Advantages | Key Disadvantages/Limitations | Typical Conditions |
| Thiophosgene (CSCl₂) | Highly effective, good yields.[9] | Extremely toxic and hazardous, requires stringent safety protocols.[9][10] | Biphasic system (e.g., CH₂Cl₂/aq. NaHCO₃), room temp.[13] |
| Tosyl Chloride (TsCl) | Readily available, inexpensive, and effective for many amines.[14][15] | Can be slow; may require purification by column chromatography.[9] | Organic solvent (e.g., CH₂Cl₂), base (Et₃N), room temp.[15] |
| Iodine (I₂) | Mild, inexpensive, and environmentally benign ("green") reagent.[8][10] High yields and clean workup.[12] | Less effective for highly electron-deficient anilines. | Biphasic (H₂O/EtOAc), NaHCO₃, room temp.[12] |
| Phenyl Chlorothionoformate | Versatile for both one-pot and two-step processes; effective for electron-deficient amines.[15][16] | Reagent is more specialized; byproducts may require removal. | Solid NaOH, CH₂Cl₂, room temp.[16] |
| DMT/NMM/TsO⁻ | New generation reagent, very fast reactions, high yields, suitable for microwave synthesis.[17] | Reagent is not as common and is more expensive. | Microwave irradiation, 90 °C, short reaction times (e.g., 3 min).[17][18] |
Given its balance of efficiency, safety, cost-effectiveness, and environmental considerations, the iodine-mediated desulfurization method is often a superior choice for laboratory-scale synthesis.[8][12]
Detailed Experimental Protocol: Iodine-Mediated Synthesis
This protocol provides a step-by-step methodology for the synthesis of cyclopropylmethyl isothiocyanate from cyclopropylmethylamine using an iodine-mediated desulfurization approach.[10][12]
Workflow Diagram
Caption: Experimental workflow for iodine-mediated synthesis.
Materials and Reagents
-
Cyclopropylmethylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM, if using Et₃N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Deionized Water
Step-by-Step Procedure
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve cyclopropylmethylamine (1.0 equiv.) in a suitable solvent. If using NaOH (2.0 equiv.), dissolve it in water. If using triethylamine (1.1 equiv.), use a solvent like DCM.
-
Slowly add carbon disulfide (1.1-1.2 equiv.) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.[19]
-
-
Desulfurization:
-
To the reaction mixture, add an equal volume of ethyl acetate to create a biphasic system. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Prepare a solution of iodine (1.0-1.1 equiv.) in ethyl acetate.
-
Add the iodine solution dropwise to the vigorously stirred biphasic mixture. The disappearance of the dark iodine color is indicative of the reaction's progress.
-
Continue stirring at room temperature for 15-30 minutes after the iodine addition is complete.[12] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic (ethyl acetate) layer. The coexistence of water and ethyl acetate facilitates an easy workup by extracting the isothiocyanate into the organic layer while impurities remain in the aqueous phase.[12]
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash them with a saturated solution of sodium thiosulfate (to quench any remaining iodine), followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
-
Purification:
-
The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure cyclopropylmethyl isothiocyanate.[13]
-
Conclusion
The synthesis of cyclopropylmethyl isothiocyanate is most effectively and safely achieved via the dithiocarbamate pathway. This approach, particularly when coupled with modern, mild desulfurization reagents like iodine, offers high yields, operational simplicity, and a favorable environmental profile compared to classical methods using toxic reagents. By understanding the mechanistic principles behind both salt formation and desulfurization, and by selecting the appropriate reagents, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.
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Isothiocyanate. (n.d.). Wikipedia. [Link]
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Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI. [Link]
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A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. [Link]
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+ Benzylamine